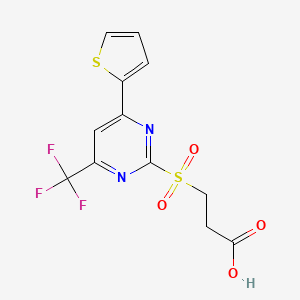

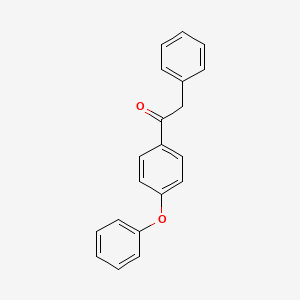

![molecular formula C6H2BrN3O2S B1299622 5-溴-4-硝基苯并[c][1,2,5]噻二唑 CAS No. 72023-79-1](/img/structure/B1299622.png)

5-溴-4-硝基苯并[c][1,2,5]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

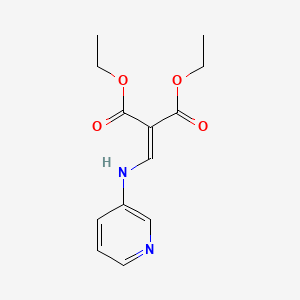

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole (BNBT) is a type of heterocyclic compound that is widely used for scientific research purposes. It is a highly reactive and versatile compound that has been used in a variety of lab experiments, such as synthesis and biochemistry.

科学研究应用

Polymorphism Studies in Crystal Engineering

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole: has been a subject of interest in crystal engineering due to its ability to form different polymorphs. A new polymorph of this compound, polymorph II, was discovered, which is obtained by crystallization from solutions containing Cu(II) ions . This discovery is significant as it helps understand the pre-nucleation processes and the formation of crystal polymorphs, which are crucial in designing materials with desired physical and chemical properties.

Anticancer Therapeutics

The thiadiazole ring, a key feature of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole , is widely studied in medicinal chemistry for its anticancer properties. Thiadiazole derivatives have shown efficacy across various cancer models, targeting specific actions within cancer cells . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets, making them potent candidates for anticancer drug development.

Organic Photovoltaics

As an electron-accepting moiety, the benzo[c][1,2,5]thiadiazole group in 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole is used in organic photovoltaic applications. Its strong electron-accepting properties contribute to the efficiency of organic solar cells by facilitating the transfer of electrons and improving the power conversion efficiency .

Fluorescent Sensors and Bioimaging

The compound’s structure is conducive to applications as fluorescent sensors or bioimaging probes. It can be used to visualize and track biological processes in lipid droplets, mitochondria, and plasma membranes, providing valuable insights into cellular functions and disease mechanisms .

Photocatalysis

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole: has potential applications in photocatalysis, particularly in heterogeneous systems such as metal–organic frameworks. Its photocatalytic properties can be harnessed for environmental remediation and the development of sustainable chemical processes .

作用机制

Target of Action

It is known that similar compounds interact with various biological targets, influencing their function .

Mode of Action

It’s suggested that the compound may exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment between 2-8°c .

Result of Action

It’s suggested that the compound may have potential applications in the synthesis of light-emitting and conducting polymers for organic electronics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole. For instance, the compound’s stability can be affected by temperature and humidity .

属性

IUPAC Name |

5-bromo-4-nitro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYYEVZFVMMYSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361006 |

Source

|

| Record name | 5-bromo-4-nitro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole | |

CAS RN |

72023-79-1 |

Source

|

| Record name | 5-bromo-4-nitro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

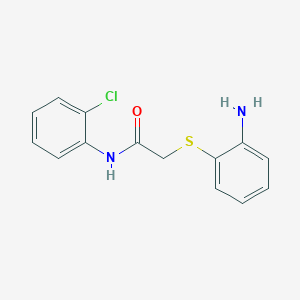

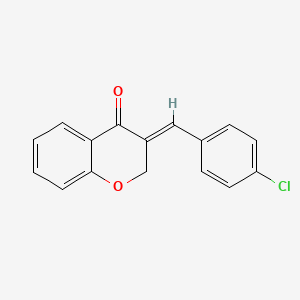

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

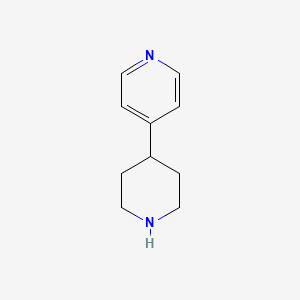

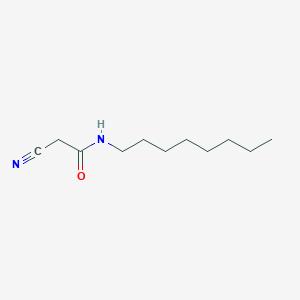

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)

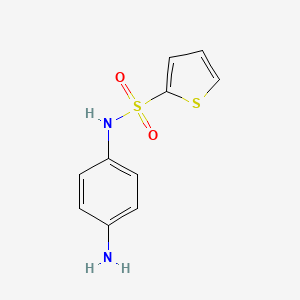

![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)

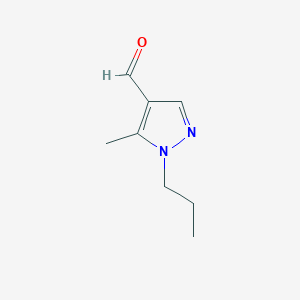

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)